physicochemical properties of 2,4-dichloro-1-(trifluoromethoxy)benzene
physicochemical properties of 2,4-dichloro-1-(trifluoromethoxy)benzene
An In-depth Technical Guide to 2,4-dichloro-1-(trifluoromethoxy)benzene
Introduction
2,4-dichloro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique structural features—a dichlorinated benzene ring coupled with a trifluoromethoxy group—impart a distinct set of physicochemical properties that make it a valuable building block for developing complex molecules with tailored biological activities. The trifluoromethoxy (-OCF₃) group, often considered a "super-methoxy" group, is a bioisostere of other functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The presence of chlorine atoms further modulates the electronic and steric profile of the molecule, offering multiple sites for synthetic modification and influencing its interaction with biological targets.[2]
This technical guide provides a comprehensive overview of the core physicochemical properties, spectroscopic characteristics, synthesis, reactivity, and safety considerations of 2,4-dichloro-1-(trifluoromethoxy)benzene. It is intended for researchers, scientists, and drug development professionals who utilize fluorinated and chlorinated intermediates in their work.
Compound Identification and Core Properties
The fundamental identity and key physical constants of 2,4-dichloro-1-(trifluoromethoxy)benzene are summarized below. These properties are foundational for its handling, purification, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | 2,4-dichloro-1-(trifluoromethoxy)benzene | [3] |
| CAS Number | 451-85-4 | [3][4] |
| Molecular Formula | C₇H₃Cl₂F₃O | [3][5] |
| Molecular Weight | 231.00 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 182.6 °C | [3] |
| Density | ~1.5 g/cm³ (value for a similar isomer) | [7] |
| Solubility | Insoluble in water | [6] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is critical for confirming the identity and purity of 2,4-dichloro-1-(trifluoromethoxy)benzene. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule.
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the benzene ring will exhibit splitting patterns (doublets, doublets of doublets) due to coupling with each other.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the trifluoromethoxy carbon. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR is a key diagnostic tool. It will show a single, sharp singlet for the three equivalent fluorine atoms of the -OCF₃ group.[8][9] The chemical shift is characteristic of the trifluoromethoxy environment.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.
-
C=C stretching: Aromatic ring vibrations are expected in the 1400-1600 cm⁻¹ region.
-
C-O stretching: The ether linkage will show a strong absorption band.
-
C-F and C-Cl stretching: Strong, characteristic absorptions for the carbon-fluorine and carbon-chlorine bonds will be present in the fingerprint region (typically 1000-1300 cm⁻¹ for C-F).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 230. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio).
Workflow for Spectroscopic Analysis
The general workflow for obtaining and interpreting spectral data for a compound like 2,4-dichloro-1-(trifluoromethoxy)benzene is outlined below.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of aryl trifluoromethyl ethers like 2,4-dichloro-1-(trifluoromethoxy)benzene can be challenging. A common laboratory-scale method involves the reaction of the corresponding phenol with a trifluoromethylating agent. A representative protocol starting from 2,4-dichlorophenol is described below.
Experimental Protocol: Synthesis via Trifluoromethylation of 2,4-Dichlorophenol
Causality: This protocol utilizes a hypervalent iodine reagent, which serves as an electrophilic "CF₃⁺" source, to directly trifluoromethylate the phenolic oxygen. This method avoids the harsh conditions and toxic reagents (like SF₄) used in older methods.[10]
-
Reaction Setup: To a dry, oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-dichlorophenol (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution at 0 °C to deprotonate the phenol and form the corresponding phenoxide. Stir for 30 minutes.
-
Trifluoromethylation: Add a solution of a suitable O-trifluoromethylating agent, such as an O-(trifluoromethyl)dibenzofuranium salt or a Togni reagent (a hypervalent iodine compound), in the same solvent dropwise at 0 °C.[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 2,4-dichloro-1-(trifluoromethoxy)benzene.
Chemical Reactivity
The reactivity of the benzene ring is heavily influenced by the three substituents. Both chlorine and the trifluoromethoxy group are electron-withdrawing and act as ortho-, para-directors for electrophilic aromatic substitution, although the ring is significantly deactivated. The positions ortho and para to the -OCF₃ group are the most likely sites for further substitution. The chlorine atoms can also participate in nucleophilic aromatic substitution or cross-coupling reactions under appropriate catalytic conditions.
Applications in Research and Drug Development
The trifluoromethoxy group is highly sought after in drug design for its ability to fine-tune molecular properties.[1]
-
Lipophilicity: The -OCF₃ group significantly increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: Unlike a methoxy group (-OCH₃), the -OCF₃ group is highly resistant to oxidative metabolism by cytochrome P450 enzymes, leading to improved pharmacokinetic profiles and longer in-vivo half-lives of drug candidates.
-
Conformational Effects: The steric bulk and electronic nature of the group can influence the conformation of a molecule, potentially locking it into a bioactive shape that enhances binding to a target protein.
This compound serves as a key intermediate for synthesizing more complex molecules where these properties are desired. It is used in the development of pharmaceuticals and agrochemicals, particularly herbicides and fungicides.[3]
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed. The information below is a summary and should be supplemented by consulting the full Safety Data Sheet (SDS).[11][12]
-
GHS Hazards: The compound is generally classified as causing skin corrosion/irritation and serious eye damage.[11][13] It may also be harmful if swallowed or inhaled.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[11][12] All handling should be done in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[11][14] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[11][12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
2,4-dichloro-1-(trifluoromethoxy)benzene is a specialized chemical intermediate with a valuable profile of physicochemical properties. Its combination of dichlorination and trifluoromethoxylation makes it an attractive building block for introducing features that enhance metabolic stability and lipophilicity in drug discovery and agrochemical development. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research setting.
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- Fisher Scientific. SAFETY DATA SHEET.
- Supporting Information.
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- Cole-Parmer. Material Safety Data Sheet - (Trifluoromethoxy)benzene, 99+%.
- Fisher Scientific. SAFETY DATA SHEET.
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- BLD Pharm. 451-85-4|2,4-Dichloro-1-(trifluoromethoxy)benzene.
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